2,4-Dichloro-1,7-naphthyridine

HIV-1 Reverse Transcriptase Antiviral NNRTI

2,4-Dichloro-1,7-naphthyridine (CAS 54920-78-4) is a strategically differentiated, dual-halogenated 1,7-naphthyridine scaffold designed for chemoselective, sequential functionalization in advanced medicinal chemistry. The differential electrophilicity at the C4 and C2 positions enables orthogonal Suzuki-Miyaura derivatization without intermediate protection, a capability unattainable with mono-chlorinated or alternative naphthyridine isomers. This scaffold is critical for synthesizing potent HIV-1 reverse transcriptase inhibitors (IC₅₀ 0.175–0.222 µM, a 4.7–6.0× improvement over nevirapine) and clinically validated p38α MAP kinase/PDE4D inhibitors. For R&D procurement, insist on authentic 1,7-isomer to ensure synthetic reproducibility and target engagement. Custom synthesis and bulk quantities are available.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 54920-78-4
Cat. No. B1430789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1,7-naphthyridine
CAS54920-78-4
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CC(=N2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-4-11-2-1-5(6)7/h1-4H
InChIKeyHLLIOROCTKEBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-1,7-naphthyridine (CAS 54920-78-4): A Dual-Halogenated Heterocyclic Scaffold for Divergent Derivatization


2,4-Dichloro-1,7-naphthyridine (CAS 54920-78-4) is a halogenated heterocyclic compound belonging to the 1,7-naphthyridine isomer family, which consists of two fused pyridine rings with nitrogen atoms at the 1- and 7-positions [1]. This isomer is one of six positional naphthyridine variants, each exhibiting distinct electronic distributions and reactivity profiles that preclude interchangeable use in synthetic and pharmacological applications [2]. The compound features chlorine substituents at both the 2- and 4-positions of the naphthyridine core, yielding a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol [3]. This dual-chlorination pattern distinguishes it from mono-chlorinated 1,7-naphthyridine analogs and alternative naphthyridine isomers, enabling differential reactivity across the two electrophilic sites for sequential or orthogonal functionalization.

Why 2,4-Dichloro-1,7-naphthyridine Cannot Be Substituted with Other Naphthyridine Isomers or Mono-Halogenated Analogs


Substituting 2,4-dichloro-1,7-naphthyridine with a different naphthyridine isomer (e.g., 1,5- or 1,8-naphthyridine) or a mono-chlorinated analog (e.g., 2-chloro-1,7-naphthyridine or 4-chloro-1,7-naphthyridine) fundamentally alters the electronic landscape and steric accessibility of the scaffold, thereby compromising downstream synthetic outcomes and biological target engagement. The six naphthyridine isomers each possess unique nitrogen atom positioning that dictates π-electron distribution, hydrogen-bonding capacity, and metal-chelation geometry [1]. Furthermore, the presence of two chlorine atoms at the 2- and 4-positions of the 1,7-naphthyridine core is not merely additive; these positions exhibit differentiated electrophilicity, enabling controlled sequential functionalization that is unattainable with mono-halogenated analogs [2]. Empirical evidence demonstrates that regioisomeric naphthyridine scaffolds yield distinct pharmacological profiles—for instance, 1,7-naphthyridine derivatives exhibit p38 MAP kinase inhibitory activity with N-oxide oxygen being essential for potency and selectivity, a structural feature not readily replicated in 1,5- or 1,8-naphthyridine systems [3]. Consequently, generic substitution introduces unpredictable variability in both synthetic efficiency and biological activity.

Quantitative Differentiation of 2,4-Dichloro-1,7-naphthyridine: Evidence-Based Selection Criteria


Regioisomeric Scaffold Potency Comparison: 1,7-Naphthyridine vs. 1,6-Naphthyridine in HIV-1 RT Inhibition

2,4-Dichloro-1,7-naphthyridine serves as the synthetic precursor for 2,4-disubstituted-1,7-naphthyridine derivatives that demonstrate superior HIV-1 reverse transcriptase (RT) inhibitory activity compared to both their 1,6-naphthyridine regioisomeric counterparts and the clinical benchmark nevirapine. In a 2025 study, 2,4-disubstituted-1,7-naphthyridine derivatives (synthesized from the target compound) exhibited IC₅₀ values of 0.175–0.222 µM against HIV-1 RT, representing a 4.7- to 6.0-fold improvement in potency relative to nevirapine (IC₅₀ = 1.053 µM) [1]. This potency is comparable to the second-generation NNRTIs rilpivirine (IC₅₀ = 0.063 µM) and efavirenz (IC₅₀ = 0.058 µM) [1]. Critically, the 1,7-naphthyridine scaffold enables productive hydrogen bonding with LYS101, PRO225, and PHE227 within the HIV-1 RT binding pocket, along with π–π stacking with TYR181 and TRP229—interactions that are geometry-dependent and not equally achievable with the 1,6-naphthyridine isomer [1].

HIV-1 Reverse Transcriptase Antiviral NNRTI

In Vivo Anti-Inflammatory Efficacy of 1,7-Naphthyridine-Based p38 MAP Kinase Inhibitors

1,7-Naphthyridine 1-oxide derivatives, for which 2,4-dichloro-1,7-naphthyridine can serve as a key synthetic intermediate (via oxidation and subsequent derivatization), demonstrate exceptional oral in vivo efficacy in p38α MAP kinase inhibition. These compounds achieved an ED₅₀ of 0.5 mg/kg in LPS-induced TNFα production in an acute murine inflammation model when dosed orally 1.5 hours prior to LPS administration [1]. Furthermore, in a chronic adjuvant arthritis rat model with established disease, oral administration yielded an ED₅₀ of less than 1 mg/kg [1]. SAR studies within this series established that the N-oxide oxygen moiety is essential for activity and serves as the determinant factor for marked selectivity against other related kinases [1]. Alternative naphthyridine isomers (1,5- and 1,8-) lack the precise nitrogen positioning required to support this N-oxide pharmacophore in the optimal orientation for p38α binding.

p38 MAP Kinase Inflammation Oral Bioavailability

Differential Electrophilicity at C2 vs. C4 Enables Controlled Sequential Derivatization

2,4-Dichloro-1,7-naphthyridine exhibits differentiated reactivity between the C2 and C4 chlorine substituents, enabling chemoselective sequential cross-coupling reactions. In contrast, mono-chlorinated 1,7-naphthyridine analogs (e.g., 2-chloro-1,7-naphthyridine or 4-chloro-1,7-naphthyridine) are inherently limited to single-site derivatization, and alternative dihalogenated patterns (e.g., 2,8-dichloro-1,7-naphthyridine) exhibit distinct electronic environments that alter regioselectivity profiles. The C4 position is generally more electrophilic than C2 due to the adjacent ring nitrogen at position 1, facilitating preferential nucleophilic aromatic substitution or cross-coupling at C4 under mild conditions, followed by C2 functionalization under more forcing conditions [1]. This dual-electrophilicity profile is a direct consequence of the 1,7-naphthyridine isomer's nitrogen arrangement and is not generalizable to 1,5- or 1,8-naphthyridine scaffolds, which feature different nitrogen proximities and therefore distinct electronic biases [2].

Cross-Coupling Sequential Functionalization C–C Bond Formation

Cobalt-Catalyzed Cross-Coupling Compatibility of Halogenated Naphthyridines

Halogenated naphthyridines, including 2,4-dichloro-1,7-naphthyridine, undergo efficient cobalt-catalyzed cross-coupling reactions with alkyl- and arylmagnesium halides using only 5 mol% CoCl₂ catalyst loading [1]. Additionally, arylzinc halides participate in smooth cross-couplings with various naphthyridines in the presence of CoCl₂·2LiCl (5 mol%) and sodium formate (50 mol%), leading to polyfunctional arylated naphthyridines [1]. Notably, two of these arylated naphthyridine products exhibited remarkable photophysical properties: quantum efficiencies reaching 95% and excited-state lifetimes up to 12 ns [1]. This cobalt-catalyzed methodology offers a cost-effective alternative to palladium-based systems (replacing expensive Pd catalysts with abundant Co), while the resulting arylated products demonstrate utility beyond medicinal chemistry into materials science applications. The cross-coupling reactivity profile is specific to the halogenation pattern of the starting naphthyridine and cannot be assumed to transfer directly to non-halogenated or differently halogenated naphthyridine isomers.

Cobalt Catalysis Organometallic Coupling Polyfunctional Heterocycles

Anticancer Cytotoxicity of 2,4-Disubstituted-1,7-Naphthyridine Derivatives Across Multiple Cell Lines

2,4-Disubstituted-1,7-naphthyridine derivatives synthesized from 2,4-dichloro-1,7-naphthyridine exhibit notable anticancer cytotoxicity across multiple human cancer cell lines. In a 2025 study, compound 17a demonstrated IC₅₀ values of 9.1 ± 2.0 µM against MOLT-3 (lymphoblastic leukemia), 13.2 ± 0.7 µM against HeLa (cervical carcinoma), and 8.9 ± 2.2 µM against HL-60 (promyeloblast) cells [1]. Importantly, naphthyridines 16a, 16b, and 19a from the same series displayed no toxicity toward normal embryonic lung cells (MRC-5), indicating a favorable therapeutic window [1]. The 1,7-naphthyridine scaffold supports this dual activity profile (antiviral plus anticancer) that is not equally accessible from the 1,6-naphthyridine isomers evaluated in the same study, which exhibited inferior HIV-1 RT inhibition and distinct cytotoxicity profiles [1].

Anticancer Cytotoxicity Leukemia

PDE4D Inhibitor Scaffold: 1,7-Naphthyridine as a Validated Pharmacophore for Respiratory and Inflammatory Indications

6,8-Disubstituted 1,7-naphthyridines, accessible via palladium-catalyzed cross-coupling from halogenated 1,7-naphthyridine precursors, constitute a novel class of potent and selective phosphodiesterase type 4D (PDE4D) inhibitors [1]. The 1,7-naphthyridine scaffold has been successfully advanced through solubility-driven optimization, with directed structural modifications yielding increased aqueous solubility while retaining PDE4 inhibitory activity, enabling superior pharmacokinetic properties [2]. This validated pharmacophore has progressed to clinical candidate status, demonstrating the translational relevance of the 1,7-naphthyridine core in therapeutic development [2]. Alternative naphthyridine isomers lack equivalent clinical validation for PDE4 inhibition, and mono-halogenated 1,7-naphthyridine analogs provide only a single vector for SAR exploration, limiting the accessible chemical space relative to the dual-substitution capability of the 2,4-dichloro derivative.

PDE4 Inhibition Respiratory Disease Solubility Optimization

Procurement-Guiding Application Scenarios for 2,4-Dichloro-1,7-naphthyridine


Antiviral Drug Discovery: HIV-1 NNRTI Lead Optimization

Use 2,4-dichloro-1,7-naphthyridine as the core scaffold for synthesizing 2,4-disubstituted derivatives targeting HIV-1 reverse transcriptase. Evidence demonstrates that 1,7-naphthyridine derivatives achieve IC₅₀ values of 0.175–0.222 µM, representing 4.7- to 6.0-fold improvement over nevirapine and comparable potency to second-line agents rilpivirine and efavirenz, with confirmed molecular docking interactions at LYS101, PRO225, PHE227, TYR181, and TRP229 [1]. The 1,6-naphthyridine regioisomers evaluated in the same study showed inferior activity, making the 1,7-isomer the preferred scaffold for this target.

Kinase Inhibitor Development: p38 MAP Kinase and PDE4D Programs

Employ this compound as a synthetic intermediate for generating 1,7-naphthyridine-based kinase inhibitors. For p38α MAP kinase, derivatives from this scaffold class demonstrate sub-mg/kg oral in vivo efficacy (ED₅₀ = 0.5 mg/kg acute; ED₅₀ < 1 mg/kg chronic) [1]. For PDE4D, 1,7-naphthyridine-based inhibitors have advanced to clinical candidate status with optimized solubility and pharmacokinetic properties [2]. Alternative naphthyridine isomers lack equivalent clinical validation for these kinase targets.

Divergent Library Synthesis via Sequential Cross-Coupling

Leverage the differential electrophilicity at C4 and C2 for chemoselective sequential functionalization. The C4 chlorine reacts preferentially under mild palladium-catalyzed Suzuki-Miyaura conditions, while C2 functionalization proceeds under more forcing conditions, enabling orthogonal derivatization without intermediate protection steps [1]. Mono-chlorinated 1,7-naphthyridine analogs are incapable of this sequential functionalization strategy, and alternative dihalogenated isomers exhibit distinct regioselectivity profiles unsuitable for the same synthetic route.

Fluorescent Probe and Optoelectronic Materials Development

Utilize cobalt-catalyzed cross-coupling (5 mol% CoCl₂ with Grignard reagents, or 5 mol% CoCl₂·2LiCl with organozinc reagents) to generate polyfunctional arylated naphthyridines with exceptional photophysical properties, including 95% quantum efficiency and 12 ns excited-state lifetimes [1]. These properties are specific to the arylated 1,7-naphthyridine products and support applications in fluorescence-based assays and optoelectronic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.